

Sulfo-Cyanine5.5 Carboxylic Acid: A Technical Guide to its Cell Permeability

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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cell permeability of **Sulfo-Cyanine5.5 carboxylic acid**, a widely used far-red fluorescent dye. Understanding the ability of this fluorophore to cross the plasma membrane is critical for its appropriate application in cellular imaging and analysis. This document synthesizes available data, outlines relevant experimental methodologies, and provides a clear conclusion on its suitability for intracellular labeling.

Core Conclusion: Cell Impermeability

Sulfo-Cyanine5.5 carboxylic acid is a hydrophilic molecule and is generally considered to be cell-impermeable.^[1] This characteristic is primarily attributed to the presence of multiple sulfonate (sulfo) groups in its chemical structure.^{[1][2][3]} These groups impart a strong negative charge at physiological pH and significantly increase the dye's water solubility.^{[1][2][3][4]} The combination of high hydrophilicity and net negative charge prevents the molecule from passively diffusing across the hydrophobic lipid bilayer of the cell membrane. Consequently, **Sulfo-Cyanine5.5 carboxylic acid** is predominantly used for labeling cell surface proteins and other extracellular molecules.^[1]

Physicochemical Properties Influencing Cell Permeability

The cell permeability of a molecule is determined by a combination of its chemical and physical properties. For **Sulfo-Cyanine5.5 carboxylic acid**, the key determinants are summarized below.

Property	Characteristic of Sulfo-Cyanine5.5 Carboxylic Acid	Impact on Cell Permeability
Ionization	Contains multiple sulfonate groups, resulting in a net negative charge at neutral pH. [1][2][3]	The negative charge is electrostatically repelled by the negatively charged components of the cell membrane, significantly hindering passage.
Solubility	High water solubility due to the hydrophilic nature of the sulfonate groups.[1][2][3][4][5]	Hydrophilic molecules are energetically unfavorable to partition into the hydrophobic lipid core of the cell membrane.
Molecular Weight	The molecular weight of Sulfo-Cyanine5.5 carboxylic acid is approximately 1017.3 g/mol . [3][6]	While not the primary barrier, a larger molecular size can also impede passive diffusion across the cell membrane.

Due to its cell-impermeable nature, quantitative data on the permeability coefficient of **Sulfo-Cyanine5.5 carboxylic acid** is not readily available in the scientific literature. The consensus is that its passage across intact cell membranes is negligible.

Experimental Protocol: Assessing Cell Permeability of Fluorescent Dyes

To experimentally verify the cell permeability of a fluorescent dye like **Sulfo-Cyanine5.5 carboxylic acid**, a direct incubation and imaging assay can be performed.

Objective: To determine if **Sulfo-Cyanine5.5 carboxylic acid** can enter and accumulate within live cells.

Materials:

- **Sulfo-Cyanine5.5 carboxylic acid**
- Live cells in culture (e.g., HeLa, A549)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Hoechst 33342 (cell-permeable nuclear stain)
- Confocal microscope with appropriate laser lines and filters

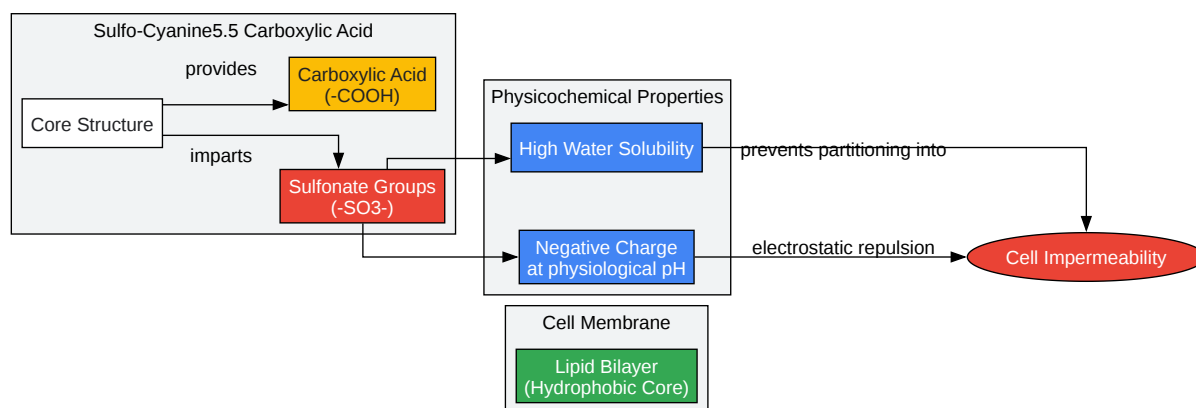
Methodology:

- Cell Seeding: Seed cells onto a glass-bottom imaging dish at an appropriate density to achieve 60-70% confluency on the day of the experiment.
- Dye Preparation: Prepare a working solution of **Sulfo-Cyanine5.5 carboxylic acid** in cell culture medium at a final concentration of 1-5 μM .
- Cell Staining:
 - Remove the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the **Sulfo-Cyanine5.5 carboxylic acid** working solution to the cells.
 - Incubate for 30-60 minutes at 37°C in a CO2 incubator.
- Counterstaining (Optional):
 - During the last 10 minutes of incubation, add Hoechst 33342 to the medium at a final concentration of 1 $\mu\text{g/mL}$ to stain the nuclei of all cells.
- Washing:

- Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound, extracellular dye.
- Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
- Imaging:
 - Immediately image the cells using a confocal microscope.
 - Acquire images in the far-red channel for Sulfo-Cyanine5.5 and the blue channel for Hoechst 33342.
- Analysis:
 - Analyze the localization of the Sulfo-Cyanine5.5 fluorescence. If the dye is cell-impermeable, the fluorescence will be confined to the cell periphery (membrane), with no signal from the cytoplasm or nucleus. If the dye were permeable, a diffuse or localized signal would be observed within the cell.

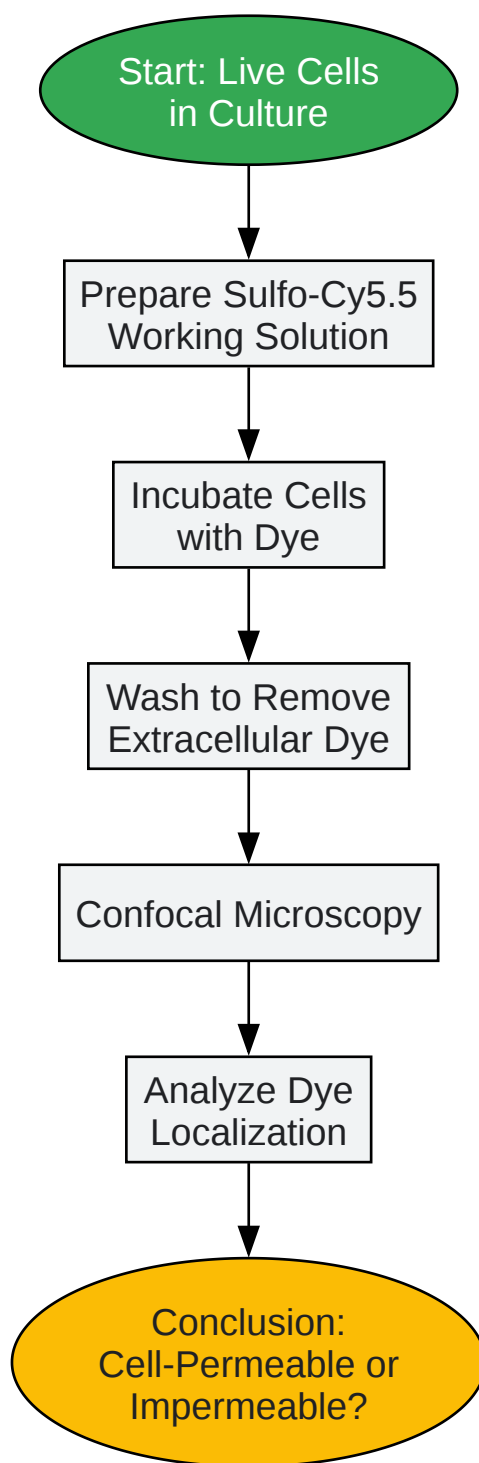
Visualizing Key Concepts

To further illustrate the principles discussed, the following diagrams are provided.



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Caption: Factors contributing to the cell impermeability of **Sulfo-Cyanine5.5 carboxylic acid**.



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Caption: Experimental workflow for assessing the cell permeability of a fluorescent dye.

Applications and Alternatives

The cell-impermeable nature of **Sulfo-Cyanine5.5 carboxylic acid** makes it an excellent choice for applications that require specific labeling of the cell surface, such as:

- Labeling of cell surface proteins for flow cytometry or microscopy.
- Studying receptor-ligand interactions at the plasma membrane.
- Conjugation to antibodies or other targeting moieties for cell-specific surface labeling.

For researchers requiring intracellular labeling with a spectrally similar dye, several alternatives exist. Non-sulfonated cyanine dyes, such as Cy5.5, are more hydrophobic and can exhibit some degree of cell permeability, although they may also show non-specific binding to intracellular membranes.[1] Alternatively, other classes of cell-permeable dyes, such as certain rhodamine or BODIPY derivatives, may be more suitable for intracellular applications.[1] The choice of dye should always be guided by the specific experimental requirements, including the target localization and the need to minimize off-target effects.

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